molecular formula C14H10N2O2 B1397986 6-(4-Formyl-2-methylphenoxy)nicotinonitrile CAS No. 676494-24-9

6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Cat. No.: B1397986
CAS No.: 676494-24-9
M. Wt: 238.24 g/mol
InChI Key: KCZPGEOFXIZLGO-UHFFFAOYSA-N
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Description

6-(4-Formyl-2-methylphenoxy)nicotinonitrile is a chemical compound with the molecular formula C14H10N2O2. It belongs to the nicotinonitrile family, which is known for its diverse biological activities. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Properties

IUPAC Name

6-(4-formyl-2-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-10-6-11(9-17)2-4-13(10)18-14-5-3-12(7-15)8-16-14/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPGEOFXIZLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile typically involves the reaction of 4-formyl-2-methylphenol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

6-(4-Formyl-2-methylphenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-Formyl-2-methylphenoxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development and treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(4-Formyl-2-methylphenoxy)nicotinonitrile can be compared with other similar compounds in the nicotinonitrile family. Some of these similar compounds include:

    6-(4-Formylphenoxy)nicotinonitrile: Lacks the methyl group present in this compound, which may affect its reactivity and biological activity.

    6-(4-Methylphenoxy)nicotinonitrile: Lacks the formyl group, which may influence its chemical properties and applications.

    6-(4-Formyl-2-methylphenoxy)benzonitrile: Has a benzonitrile group instead of a nicotinonitrile group, leading to different chemical and biological properties.

Biological Activity

Overview

6-(4-Formyl-2-methylphenoxy)nicotinonitrile is a compound with the molecular formula C14H10N2O2, belonging to the nicotinonitrile family. This compound has garnered attention for its diverse biological activities, which are relevant in medicinal chemistry and various therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic effects, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's formyl and phenoxy groups facilitate binding to these targets, modulating their activity and leading to various biological effects. Studies suggest that this compound may influence cellular pathways involved in inflammation, cancer progression, and neuroprotection.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways. The compound's ability to inhibit tumor growth has been linked to its modulation of signaling pathways such as the MAPK/ERK pathway.

2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

3. Neuroprotective Effects
Preliminary studies indicate that this compound may provide neuroprotection against oxidative stress-induced neuronal damage. This effect is thought to be mediated through the modulation of reactive oxygen species (ROS) levels and the activation of antioxidant defenses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds in the nicotinonitrile family is useful:

Compound NameStructural DifferencesBiological Activity
6-(4-Formylphenoxy)nicotinonitrileLacks methyl groupReduced reactivity and lower cytotoxicity
6-(4-Methylphenoxy)nicotinonitrileLacks formyl groupDifferent chemical properties and activities
6-(4-Formyl-2-methylphenoxy)benzonitrileContains benzonitrile insteadVariations in biological effects

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis markers, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed significant decreases in TNF-alpha and IL-6 levels, indicating its efficacy as an anti-inflammatory agent through the inhibition of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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